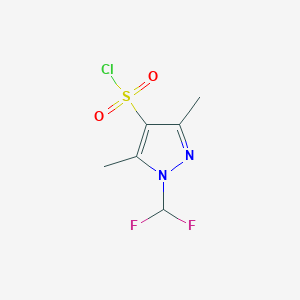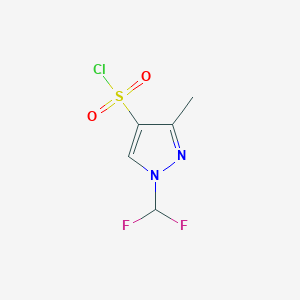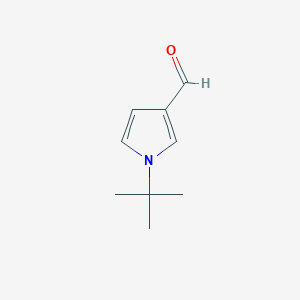![molecular formula C10H9FN2S B1309746 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-43-7](/img/structure/B1309746.png)
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” is not well-documented in the literature .Molecular Structure Analysis
The molecular structure of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” is represented by the linear formula C9H7FN2S .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine" .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine” are not well-documented in the literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and transformation of phosphorous derivatives of 1,3-azoles, including thiazoles, have been widely studied. Such derivatives exhibit a range of chemical and biological properties, useful in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles involves various reagents and catalysts, leading to products with insecticidal, antifungal, and other types of biological activities (Abdurakhmanova et al., 2018).
Applications in Optoelectronic Materials
Research into quinazolines, a class of compounds related to 4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine, has expanded into optoelectronic applications. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The addition of various aromatic and heteroaromatic fragments enhances their electroluminescent properties, showcasing their potential in developing advanced optoelectronic devices (Lipunova et al., 2018).
Biological Activities and Pharmacological Potential
The thiazolidinone ring system, present in compounds related to 4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine, has been extensively explored for its pharmacological potential. Thiazolidinones are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This versatility stems from the structural flexibility of the thiazolidinone scaffold, allowing for various substitutions and modifications to enhance biological activity and specificity (Mech et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOACKZHUPVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407628 |
Source


|
| Record name | [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
CAS RN |
643723-43-7 |
Source


|
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643723-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)




![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)